molecular formula C11H15N3O2 B1362677 1-Methyl-4-(2-nitrophenyl)piperazine CAS No. 62208-63-3

1-Methyl-4-(2-nitrophenyl)piperazine

Cat. No.: B1362677
CAS No.: 62208-63-3
M. Wt: 221.26 g/mol
InChI Key: SSRLRVMFEGGGMQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 g/mol . The IUPAC name for this compound is this compound . It is used as a synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .


Synthesis Analysis

Piperazine derivatives, such as this compound, are synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 . The SMILES string for this compound is CN1CCN(CC1)C1=CC=CC=C1N+=O .

The recommended storage for this compound is at ambient temperatures .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Activities

  • Biofilm Inhibition and Antibacterial Efficacy : Compounds related to 1-Methyl-4-(2-nitrophenyl)piperazine have been studied for their antibacterial properties. For example, derivatives like 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine demonstrated significant antibacterial and biofilm inhibition activities, outperforming Ciprofloxacin in some cases (Mekky & Sanad, 2020).

Antimicrobial and Antiviral Activities

  • Derivatives with Antimicrobial and Antiviral Properties : Various piperazine derivatives, including those with nitrophenyl groups, have been synthesized and evaluated for their antimicrobial and antiviral activities. Some derivatives have shown promising results against specific bacterial strains and viruses (Reddy et al., 2013).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The crystal structures of certain nitrophenyl piperazine derivatives have been determined, providing insights into their molecular conformations and potential reactivity (Little et al., 2008).

Potential Anticancer Activities

  • Anticancer and DNA Binding Analysis : Some nitrophenyl piperazine derivatives have been analyzed for their potential anticancer activities, including their binding affinity to DNA, which is a key target for anticancer drugs (Demirağ et al., 2022).

Synthesis of Bioactive Compounds

  • Synthesis of Biologically Active Compounds : Studies have also focused on the synthesis of this compound and its derivatives as intermediates for the production of bioactive compounds, including those with potential antifungal and antidepressant activities (Ke et al., 2010).

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It is harmful in contact with skin and toxic if inhaled. It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(2-nitrophenyl)piperazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosinase, an enzyme involved in melanin synthesis, acting as an inhibitor

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of mutant EGFR tyrosine kinases, which are implicated in non-small-cell lung cancer . This inhibition can lead to changes in cell proliferation and survival, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of tyrosinase by binding to the enzyme’s active site, preventing the conversion of substrates into melanin . Additionally, it inhibits mutant EGFR tyrosine kinases by binding to the ATP-binding site, blocking the phosphorylation of downstream signaling proteins . These interactions result in the modulation of gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or lose biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution pattern is crucial for determining its efficacy and potential off-target effects in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes.

Properties

IUPAC Name

1-methyl-4-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRLRVMFEGGGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328470
Record name 1-methyl-4-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-63-3
Record name 1-methyl-4-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask fitted with a condensor and addition funnel, N-methylpiperazine (10.0 grams, 0.1 mol) was stirred while 2-fluoronitrobenzene (14.1 grams, 0.1 mol) was added dropwise under nitrogen. Caution—a vigorous exotherm occurred when approximately 20% of the 2-fluoronitrobenzene had been added. Following completion of the addition (˜30 min.) the reaction was stirred another 60 min. at room temperature, diluted with methylene chloride (100 mL) and washed with saturated aqueous Na2CO3 and saturated aqueous sodium chloride. After drying with MgSO4, the solvent was removed in vacuo to give 2-(4-methylpiperazin-1-yl)-1-nitrobenzene as an orange oil, 20.4 grams. Mass spectrum: 221 (M+), 174 (M-HNO2) 1H-NMR (CDCl3, 300 MHz) δ 7.8-7.0 (4H, m), 3.05 (4H, m), 2.55 (4H, t), 2.3 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoronitrobenzene (6.0 mL, 56.9 mmol) and N-methylpiperazine (8.11 mL, 56.9 mmol) was stirred at 0° C. for 20 minutes, then at room temperature for 3 days. The crude mixture was partitioned between methylene chloride and saturated aqueous sodium bicarbonate and the organic layer was then washed with saturated sodium chloride (NaCl), dried and concentrated in vacuo to provide 2-(4-methylpiperazin-1-yl)-1-nitrobenzene as an orange oil, 12.4 g.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a Kontes glass tube was added 2-fluoro-nitrobenzene (3.34 g, 23.7 mmol), 1-methyl-piperazine (3.90 mL, 35.6 mmol), and anhydrous THF (10 mL). The tube was sealed and the reaction mixture was allowed to stir at 60° C. for 1 day. The reaction solution was diluted with EtOAc (150 mL), washed with aq NaHCO3, dried over Na2SO4, filtered, and concentrated in vacuo to afford 5.07 g (97% yield) of the title product. MS (ES) 222.3 [M+H]+.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
97%

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